molecular formula C9H12N2O5S B15290555 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B15290555
M. Wt: 260.27 g/mol
InChI Key: GJTBSTBJLVYKAU-PXBUCIJWSA-N
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Description

This compound is a product of the reduction of uridine and can be further modified to 5-methyldihydrouridine . It plays a crucial role in the stability and function of tRNA molecules.

Chemical Reactions Analysis

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions include uridine and its derivatives .

Scientific Research Applications

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: It is a crucial component of tRNA, influencing the stability and function of these molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral drugs.

    Industry: It is used in the production of nucleoside analogs and other biochemical reagents.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its incorporation into tRNA molecules. This incorporation affects the stability and function of tRNA, which in turn influences protein synthesis. The compound can also be further modified to 5-methyldihydrouridine, which has additional biological roles .

Comparison with Similar Compounds

Similar compounds to 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one include:

The uniqueness of this compound lies in its specific role in tRNA stability and function, which is not shared by all nucleosides .

Properties

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6+,7-,8-/m1/s1

InChI Key

GJTBSTBJLVYKAU-PXBUCIJWSA-N

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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